![molecular formula C19H21ClN2O5S B6577990 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1171505-41-1](/img/structure/B6577990.png)
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide group attached to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the quinoline scaffold: : This is usually achieved through the Povarov reaction, which combines an arylamine, an aldehyde, and an alkene under acidic conditions.
Introduction of the sulfonamide group: : The sulfonamide functionality can be introduced via sulfonyl chloride intermediates and subsequent reaction with the amine.
Substitution reactions:
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions, such as:
Catalysts: : Utilizing acid catalysts for the Povarov reaction.
Solvents: : Solvents like dichloromethane or toluene to facilitate reactions.
Temperature control: : Precise temperature regulation to maximize yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under strong conditions, potentially affecting the methoxy or chloro substituents.
Reduction: : Reduction might target the quinoline or sulfonamide groups.
Substitution: : Both the chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: : Nucleophiles like sodium methoxide or sodium amide.
Major Products
Oxidation: : Could lead to quinoline-oxide derivatives or modifications on the benzene ring.
Reduction: : Could yield partially hydrogenated quinoline derivatives.
Substitution: : Various substituted quinolines, depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a broad range of applications in research:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Potential as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, possibly as an antitumor or antimicrobial agent.
Industry: : Potential use in materials science, for developing new polymers or as a functional additive.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is subject to ongoing research:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity.
Pathways Involved: : Could influence signal transduction pathways, leading to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-[1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Differing by the presence of an acetyl group instead of a methoxyacetyl group.
4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Lacking the chloro substituent.
Uniqueness
The compound’s unique combination of a sulfonamide group and a tetrahydroquinoline scaffold, coupled with chloro and methoxy substituents, distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHXMEYSXGUIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)
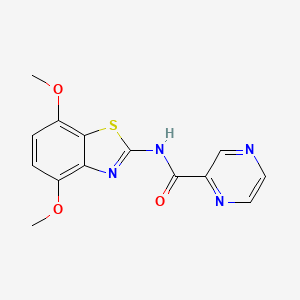
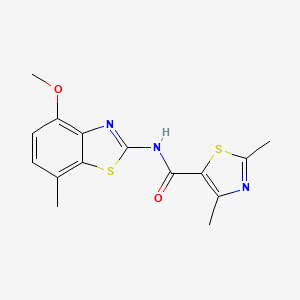
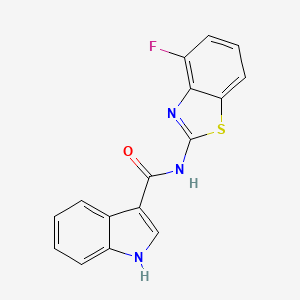
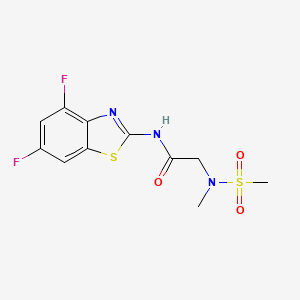



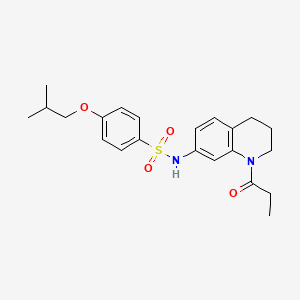
![2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide](/img/structure/B6577969.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6577977.png)
![5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6577988.png)
![5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6578007.png)
![N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6578014.png)
